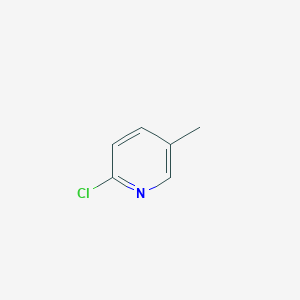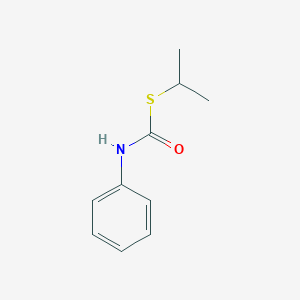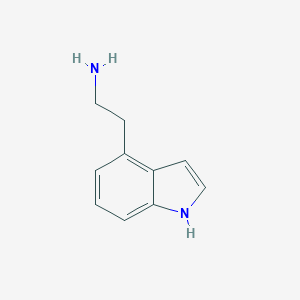
2-Chloro-5-méthylpyridine
Vue d'ensemble
Description
2-Chloro-5-methylpyridine is a halogenated heterocyclic compound with the molecular formula C6H6ClN. It is a clear light yellow to straw-yellow liquid with a molecular weight of 127.57 g/mol . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Synthetic Routes and Reaction Conditions:
From 3-methylpyridine-N-oxide: This method involves the reaction of 3-methylpyridine-N-oxide with a chlorinating agent such as phosphorus oxychloride in the presence of an organic base.
From 2-amino-5-methylpyridine: This method involves the diazotization of 2-amino-5-methylpyridine in methanol, followed by chlorination using hydrochloric acid and nitrosyl chloride.
Industrial Production Methods:
Continuous Flow Method: This method involves mixing a pyridine oxide-organic nitrogen base homogeneous solution with a chlorinating agent solution to obtain a salifying solution.
Types of Reactions:
Substitution Reactions: 2-Chloro-5-methylpyridine undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: It can be oxidized to form pyridine N-oxides under specific conditions.
Common Reagents and Conditions:
Chlorinating Agents: Phosphorus oxychloride, thionyl chloride, and phosgene are commonly used for chlorination reactions.
Oxidizing Agents: Hydrogen peroxide and peracids are used for oxidation reactions.
Major Products:
2-Chloro-5-chloromethylpyridine: Formed by further chlorination of 2-Chloro-5-methylpyridine.
2-Methylthio-5-pyridinemethylene amine: Formed by substitution reactions with thiols.
Applications De Recherche Scientifique
2-Chloro-5-methylpyridine is widely used in scientific research due to its versatility:
Mécanisme D'action
Target of Action
2-Chloro-5-methylpyridine is primarily used as a pesticide intermediate . .
Mode of Action
It is known to be used in the synthesis of various compounds, including 2-methylthio-5-pyridinemethylene amine, 5-methyl-2,2′-bipyridine, and 1-(5′-methyl-2,2′-bipyridin-5-yl)-2,5-dimethyl-1H-pyrrole
Result of Action
As a pesticide intermediate, it may contribute to the efficacy of the final pesticide product .
Comparaison Avec Des Composés Similaires
2-Chloro-3-methylpyridine: Similar in structure but differs in the position of the chlorine atom.
2-Chloro-5-chloromethylpyridine: Contains an additional chlorine atom on the methyl group.
2-Chloro-5-methoxypyridine: Contains a methoxy group instead of a methyl group.
Uniqueness: 2-Chloro-5-methylpyridine is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of various complex molecules. Its ability to undergo a wide range of chemical reactions further enhances its utility in scientific research and industrial applications .
Propriétés
IUPAC Name |
2-chloro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLYOURCUVQYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342396 | |
| Record name | 2-Chloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18368-64-4 | |
| Record name | 2-Chloro-5-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-methyl-pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018368644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-methyl-pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Chloro-3-picoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Chloro-5-methylpyridine?
A1: 2-Chloro-5-methylpyridine has a molecular formula of C6H6ClN and a molecular weight of 127.57 g/mol.
Q2: What are the common synthetic routes to 2-Chloro-5-methylpyridine?
A2: Several methods have been reported for the synthesis of 2-Chloro-5-methylpyridine. Some of the common approaches include:
- Chlorination of 3-Methylpyridine-N-oxide: This method utilizes various chlorinating agents like phosphoryl chloride [], N,N-diethyl dichlorophosphoramide, dichloromethylene dimethylimmonium chloride, o-phthaloyl chloride, trifluoromethylsulfonyl chloride, and phosgene [].
- Reaction of 2-amino-5-methylpyridine with Nitrous Acid: This method involves the diazotization of 2-amino-5-methylpyridine followed by chlorination in the presence of cuprous chloride [, ].
- Reaction of Acetanilide with Phosphoryl Chloride: This method utilizes acetanilide as the starting material and reacts it with phosphoryl chloride in the presence of dimethylformamide [].
- Direct Chlorination of 3-Methylpyridine: This method involves the reaction of 3-Methylpyridine with chlorine gas in the presence of palladium chloride [].
Q3: What are the challenges associated with synthesizing 2-Chloro-5-methylpyridine?
A3: One of the main challenges is the formation of isomers, specifically 2-chloro-3-methylpyridine, during the synthesis from 3-methylpyridine-N-oxide [, , ]. Effective separation techniques are crucial to obtain high-purity 2-chloro-5-methylpyridine.
Q4: How can 2-Chloro-5-methylpyridine be isolated from its isomer, 2-chloro-3-methylpyridine?
A4: An effective isolation method involves converting 2-Chloro-5-methylpyridine into its copper(II) complex [, ]. The complex can be readily separated and subsequently hydrolyzed to obtain high-purity 2-Chloro-5-methylpyridine.
Q5: What are the main applications of 2-Chloro-5-methylpyridine?
A5: 2-Chloro-5-methylpyridine is primarily used as a building block for synthesizing various compounds, including:
- Pesticides: It serves as a precursor for several commercial insecticides, like imidacloprid [] and thiacloprid [].
- Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceuticals, including α-nornicotine derivatives [] and protein kinase ERK2 inhibitors [].
- Other Applications: It is also used in the preparation of aroylthioureas with fungicidal and plant growth regulatory activities [].
Q6: Can you elaborate on the role of 2-Chloro-5-methylpyridine in the synthesis of imidacloprid?
A6: 2-Chloro-5-methylpyridine is a crucial starting material in the synthesis of imidacloprid. It is first converted to 2-chloro-5-chloromethylpyridine, which then reacts with ethylenediamine and further reacts with nitroguanidine to yield imidacloprid [].
Q7: What kind of biological activities have been reported for 2-Chloro-5-methylpyridine derivatives?
A7: 2-Chloro-5-methylpyridine derivatives have shown potential in various biological activities, including:
- Herbicidal Activity: (Z)-ethoxyethyl 2-cyano-3-(2-methylthio-5-pyridylmethylamino)acrylates, derived from 2-chloro-5-methylpyridine, have demonstrated promising herbicidal activity against rape (Brassica napus) [].
- Fungicidal Activity: Aroylthiourea derivatives containing 2-chloro-5-methylpyridine moiety exhibit fungicidal activity [].
- Plant Growth Regulation: Some aroylthiourea derivatives of 2-chloro-5-methylpyridine also display plant growth regulatory properties [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














